4-tert-butyl-N-(4-cyanophenyl)benzamide
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Overview
Description
4-tert-butyl-N-(4-cyanophenyl)benzamide is an organic compound with the molecular formula C18H18N2O. It is a white or off-white solid that is stable under normal conditions. This compound is used as a building block in organic synthesis and medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(4-cyanophenyl)benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with 4-cyanophenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, more efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(4-cyanophenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, such as amines.
Hydrolysis: 4-tert-butylbenzoic acid and 4-cyanophenylamine.
Scientific Research Applications
4-tert-butyl-N-(4-cyanophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(4-cyanophenyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(3-cyanophenyl)benzamide
- 4-tert-butyl-N-(2-cyanophenyl)benzamide
- 4-tert-butyl-N-(4-methoxyphenyl)benzamide
- 4-tert-butylbenzoic acid
Comparison
4-tert-butyl-N-(4-cyanophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H18N2O |
---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
4-tert-butyl-N-(4-cyanophenyl)benzamide |
InChI |
InChI=1S/C18H18N2O/c1-18(2,3)15-8-6-14(7-9-15)17(21)20-16-10-4-13(12-19)5-11-16/h4-11H,1-3H3,(H,20,21) |
InChI Key |
PRDMRYXDKGUAIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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